Dynole 2-24
Description
Dynole 2-24 is a second-generation indole-based dynamin inhibitor developed to target the GTPase activity of dynamin I and II, critical proteins involved in clathrin-mediated endocytosis (CME), vesicle scission, and cellular trafficking . It exhibits potent inhibition of dynamin I with an IC50 of 0.56 ± 0.09 µM and dynamin II with an IC50 of 5.4 µM, demonstrating 4.4-fold selectivity for dynamin I over dynamin II . This compound is notable for its low cytotoxicity and enhanced cellular activity, inhibiting CME with an IC50 of 1.9 ± 0.3 µM . Its development addressed limitations of first-generation inhibitors, such as Dynole 34-2, by improving potency and reducing off-target effects .
Properties
Molecular Formula |
C24H41N3 |
|---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
N-[[1-[3-(dimethylamino)propyl]indol-3-yl]methyl]decan-1-amine |
InChI |
InChI=1S/C24H41N3/c1-4-5-6-7-8-9-10-13-17-25-20-22-21-27(19-14-18-26(2)3)24-16-12-11-15-23(22)24/h11-12,15-16,21,25H,4-10,13-14,17-20H2,1-3H3 |
InChI Key |
ZXKCYZJGHXORKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCC1=CN(C2=CC=CC=C21)CCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
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Substrate Preparation :
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Reductive Amination :
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1 and 2 are dissolved in anhydrous methanol or dichloromethane under inert atmosphere.
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Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv.) is added as a selective reducing agent to avoid over-reduction of the aldehyde.
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Acetic acid (0.1–1.0 equiv.) catalyzes imine formation, with the reaction stirred at room temperature for 12–24 hours.
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Critical Parameters :
Post-Reaction Workflow
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Quenching : The reaction is quenched with saturated sodium bicarbonate to neutralize excess acid.
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Extraction : The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.
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Purification : Crude this compound is purified via flash chromatography (silica gel, 5–10% methanol in dichloromethane) or recrystallization from ethanol/water.
Yield and Purity :
Optimization Strategies for Large-Scale Synthesis
Flow Chemistry Adaptations
To enhance throughput, flow hydrogenation systems have been employed for reductive amination:
Solvent and Reducing Agent Alternatives
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Alternative Reducing Agents : Sodium triacetoxyborohydride (NaBH(OAc)₃) offers comparable efficiency to NaBH₃CN but requires strict moisture control.
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Solvent Screening : Tetrahydrofuran (THF) and acetonitrile have been tested but showed lower yields due to poor imine stability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
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HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) confirms ≥98% purity.
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Residual Solvents : GC-MS analysis detects <0.1% methanol or dichloromethane.
Comparative Analysis of this compound Synthesis
Key Advantages Over First-Generation Inhibitors
Chemical Reactions Analysis
Dynole 2-24 primarily undergoes reductive amination during its synthesis . The compound’s structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various cyanoamides for condensation reactions . The major products formed from these reactions are high-purity dynamin inhibitors .
Scientific Research Applications
Dynole 2-24 has a wide range of scientific research applications. It is extensively used in the study of clathrin-mediated endocytosis due to its potent inhibition of dynamin I and II . In biology, it helps researchers understand the mechanisms of endocytosis and membrane fission . In medicine, this compound is used to investigate potential therapeutic targets for diseases related to dynamin dysfunction . Its low toxicity profile makes it suitable for in vitro and in vivo studies .
Mechanism of Action
Dynole 2-24 exerts its effects by inhibiting the GTPase activity of dynamin I and II . It binds to the G domain of dynamin, preventing the hydrolysis of GTP, which is essential for dynamin’s role in membrane fission during clathrin-mediated endocytosis . This inhibition disrupts the formation of clathrin-coated vesicles, thereby blocking endocytosis .
Comparison with Similar Compounds
First-Generation Dynoles: Dynole 34-2
- Mechanism: Binds to the GTPase domain of dynamin, non-competitive with GTP .
- Potency : IC50 of 1.3 ± 0.3 µM for dynamin I, 15-fold more potent than dynasore .
- Selectivity : 2-fold selectivity for dynamin I over dynamin II .
- Cellular Activity : CME inhibition IC50 of 5.0 ± 0.9 µM .
- Limitations: Higher cytotoxicity compared to Dynole 2-24 .
Iminodyn Compounds
- Examples: Iminodin-17 (IC50 = 260 ± 80 nM), Iminodin-23 (IC50 = 330 ± 70 nM) .
- Selectivity: Not well-documented in provided evidence.
Pyrimidyns
- Examples : Pyrimidyn 6 (IC50 = 1.4 ± 0.2 µM), Pyrimidyn 7 (IC50 = 1.1 ± 0.05 µM) .
- Mechanism : Dual inhibition of GTP and phospholipid binding to dynamin .
- Cellular Activity : CME inhibition IC50 values of 19.3 ± 3.5 µM (Pyrimidyn 6) and 12.1 ± 2.1 µM (Pyrimidyn 7) .
- Advantage: Unique dual mechanism but less potent than this compound .
Dyngo 4a
Dynasore
Rhodadyns and Quinones
- Rhodadyn-C8 : IC50 = 3.0 ± 0.9 µM .
- Quinone 45: IC50 = 11.1 ± 3.6 µM for dynamin I .
- Limitations: Moderate activity compared to this compound.
Data Table: Key Comparative Metrics
Biological Activity
Dynole 2-24 is a potent inhibitor of dynamin, a large GTPase that plays a crucial role in membrane fission during clathrin-mediated endocytosis and other cellular processes. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, potency, and implications in various biological contexts.
This compound is classified as an indole-based compound with a reported IC50 value of approximately 0.56 μM for dynamin I inhibition, making it one of the most potent dynamin inhibitors available . Unlike other inhibitors, this compound does not compete with GTP, allowing it to exert its effects through allosteric modulation of the dynamin G domain .
Structure-Activity Relationship (SAR)
The synthesis of this compound involves Knoevenagel condensation and reductive amination techniques, allowing for the rapid generation of analogs with varying potencies. The structure of this compound contributes to its high affinity for dynamin, which is essential for its effectiveness in inhibiting dynamin-dependent processes .
Inhibition of Endocytosis
This compound has been shown to significantly inhibit dynamin-dependent endocytosis across various cell types. Studies indicate that treatment with this compound leads to a marked reduction in the internalization of transferrin and other receptor-ligand complexes . This inhibition correlates with diminished signaling through pathways reliant on receptor-mediated endocytosis.
Impact on Signaling Pathways
Research has demonstrated that this compound can block critical signaling pathways involved in cell survival and proliferation. For instance, in leukemia stem cells, this compound effectively inhibits interleukin-7 (IL-7) signaling by preventing receptor internalization, which is crucial for the maintenance of these cells . The compound also impedes the activation of downstream signaling molecules such as Stat5 and Erk, indicating its broad impact on cellular signaling networks .
Case Study 1: Leukemia Stem Cells
In a study investigating the effects of this compound on leukemia stem cells (LSCs), researchers found that treatment led to decreased levels of phosphorylated Stat5 and Hes1, crucial mediators of Notch signaling. This effect was accompanied by impaired growth and engraftment capacity of LSCs in vivo, highlighting the therapeutic potential of this compound in targeting cancer stem cells resistant to conventional therapies .
Case Study 2: Endothelial Cells
Another study focused on the effects of this compound on vascular endothelial growth factor receptor (VEGFR) internalization. The results showed that treatment with this compound inhibited VEGFR internalization and downstream ERK activation, suggesting its role in modulating angiogenic signaling pathways .
Comparative Potency
A comparative analysis between various dynamin inhibitors highlights the superior potency of this compound against other compounds such as dynasore and Dyngo series inhibitors:
| Compound | IC50 (μM) for Dynamin I | Mechanism |
|---|---|---|
| This compound | 0.56 | Non-GTP competitive |
| Dynasore | ~15 | GTP competitive |
| Dyngo 4a | ~0.38 | Allosteric modulation |
Q & A
(Basic) What is the primary mechanism of Dynole 2-24 in cellular studies?
This compound is a dynamin GTPase inhibitor with selective activity against dynamin I (IC₅₀ = 0.56 μM). It blocks clathrin-mediated endocytosis (CME) by competitively inhibiting dynamin's GTPase activity, making it a critical tool for studying endocytic pathways. Unlike siRNA approaches, this compound does not degrade dynamin but reversibly inhibits its function, allowing precise temporal control in experiments .
Methodological Note : Validate inhibition efficacy using GTPase activity assays (e.g., malachite green phosphate detection) or fluorescence-based CME tracking (e.g., transferrin uptake assays) .
(Basic) What experimental controls are essential when using this compound to study autophagy or receptor trafficking?
Critical controls include:
- Positive controls : Co-treatment with lysosomal inhibitors (e.g., Baf-A1) to confirm autophagy flux.
- Negative controls : Dynamin II siRNA to distinguish isoform-specific effects.
- Solvent controls : DMSO vehicle at equivalent concentrations to rule out solvent-mediated artifacts.
In ERα degradation studies, this compound’s lack of effect on ERα levels (unlike Dynll siRNA) highlights the need for parallel dynamin activity assays to confirm target engagement .
(Advanced) How can researchers resolve contradictions in this compound’s effects on ERα degradation versus other dynamin-targeting methods?
Discrepancies between this compound (no ERα reduction) and Dynll siRNA (significant ERα reduction) may arise from:
- Off-target siRNA effects : Validate siRNA specificity using rescue experiments with siRNA-resistant dynamin constructs.
- Temporal differences : this compound’s reversible inhibition vs. siRNA’s prolonged knockdown. Use time-course experiments (e.g., 0–120 min post-treatment) to map dynamin dependency in ERα turnover .
Analytical Strategy : Combine immunoblotting for ERα with dynamin activity assays (e.g., FRET-based GTP hydrolysis) to correlate inhibition kinetics with phenotypic outcomes .
(Advanced) What are optimal concentrations of this compound for selective dynamin I inhibition in neuronal versus non-neuronal cells?
- Neuronal cells : Use 2–5 μM to achieve >80% CME inhibition without cytotoxicity (validated in synaptic vesicle recycling models).
- Non-neuronal cells : 1.9 μM (IC₅₀ for CME) is effective in epithelial and cancer cells.
Validation Tip : Perform dose-response curves with dynamin II-specific inhibitors (e.g., Dyngo-4a) to confirm selectivity. This compound shows 4.4-fold selectivity for dynamin I over II, requiring careful titration in mixed-isoform systems .
(Advanced) How can Bayesian statistical frameworks improve experimental design for this compound studies?
Bayesian approaches (e.g., posterior predictive checks) optimize dosing schedules and sample sizes by incorporating prior data on dynamin inhibition kinetics. For example:
- Training set : Use historical data on this compound’s IC₅₀ variability across cell lines.
- Testing set : Validate predictions with real-time CME assays (e.g., pH-rodo-labeled cargo internalization).
This method reduces replication costs and enhances reproducibility in complex systems like 3D cell cultures .
(Basic) What are common pitfalls in data interpretation when using this compound?
- Overinterpretation of static endpoints : Dynamin inhibition is time-sensitive; use live-cell imaging to capture dynamic processes (e.g., vesicle scission).
- Ignoring isoform compensation : Dynamin II upregulation may mask this compound’s effects in long-term experiments. Combine with isoform-specific qPCR to monitor compensatory mechanisms .
(Advanced) How can researchers integrate this compound with multi-omics approaches to study endocytosis-adjacent pathways?
- Proteomics : Pair this compound treatment with SILAC labeling to identify dynamin-dependent phosphoproteome changes.
- Transcriptomics : Use single-cell RNA-seq to resolve heterogeneity in CME inhibition responses across cell populations.
Data Integration : Apply pathway enrichment tools (e.g., STRING, GSEA) to link dynamin activity with autophagy or receptor signaling modules .
(Basic) What criteria should guide the selection of this compound over genetic dynamin knockout models?
- Temporal precision : this compound allows acute, reversible inhibition, whereas CRISPR/Cas9 knockouts are irreversible.
- Developmental viability : Dynamin knockout is lethal in many systems; pharmacological inhibition avoids developmental confounding.
Use Case : In adult neuron studies, this compound avoids compensatory adaptations seen in chronic knockout models .
(Advanced) How can researchers address batch-to-batch variability in this compound synthesis?
- Quality Control : Validate each batch via HPLC purity checks (>95%) and mass spectrometry (expected m/z = 438.3 for [M+H]⁺).
- Functional Calibration : Compare GTPase inhibition efficacy against a reference standard (e.g., commercial this compound) using in vitro GTPase assays .
(Advanced) What advanced imaging modalities enhance this compound’s utility in live-cell studies?
- TIRF microscopy : Resolve dynamin polymerization at plasma membrane fission sites.
- FLIM-FRET : Monitor real-time GTPase conformational changes during inhibition.
Protocol Note : Combine with pH-sensitive probes (e.g., synapto-pHluorin) to correlate dynamin inhibition with vesicle release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
